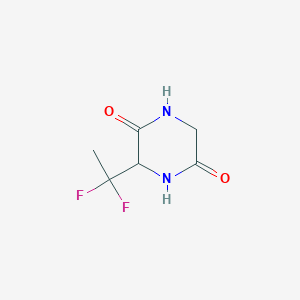

3-(1,1-Difluoroethyl)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N2O2/c1-6(7,8)4-5(12)9-2-3(11)10-4/h4H,2H2,1H3,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDVNQOMDVGUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NCC(=O)N1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577682 | |

| Record name | 3-(1,1-Difluoroethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140647-73-0 | |

| Record name | 3-(1,1-Difluoroethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 3 1,1 Difluoroethyl Piperazine 2,5 Dione and Its Analogues

Strategies for Piperazine-2,5-dione Core Synthesis

The piperazine-2,5-dione ring, a cyclic dipeptide, is a common motif in numerous natural products and pharmacologically active compounds. Its synthesis is well-established and can be achieved through several convergent routes.

The most classical and direct method for constructing the piperazine-2,5-dione core is the cyclization of dipeptide precursors. This can be achieved through the head-to-tail cyclization of a linear dipeptide or the dimerization of an amino acid ester. For the synthesis of 3-(1,1-difluoroethyl)piperazine-2,5-dione, this would ideally involve the cyclization of a dipeptide containing an α-(1,1-difluoroethyl)amino acid.

The synthesis of the requisite α-(1,1-difluoroethyl)amino acid precursor is a key challenge. One potential route could involve the asymmetric Strecker synthesis starting from 1,1-difluoropropanal, followed by hydrolysis of the resulting aminonitrile. Alternatively, enzymatic resolution of a racemic mixture of the amino acid could provide the desired enantiomer.

Once the α-(1,1-difluoroethyl)amino acid is obtained, it can be coupled with a second amino acid, such as glycine (B1666218) methyl ester, to form a linear dipeptide. Subsequent intramolecular cyclization, often promoted by heat or mild base, would yield the desired this compound.

A variety of coupling reagents can be employed for the dipeptide formation, and the conditions for cyclization can be optimized to maximize the yield of the desired cyclic product.

An alternative strategy involves the modification of a pre-synthesized piperazine-2,5-dione. This approach is advantageous as the core heterocycle is readily available from simple amino acids like glycine. The key transformation is the introduction of the 1,1-difluoroethyl group at the C-3 position.

This can be envisioned through the formation of an enolate or an equivalent nucleophile at the C-3 position of a suitable piperazine-2,5-dione derivative, followed by reaction with an electrophilic source of the 1,1-difluoroethyl group. For instance, a protected piperazine-2,5-dione, such as the N,N'-dibenzyl derivative, can be deprotonated with a strong base like lithium diisopropylamide (LDA) to generate a nucleophilic enolate.

Recent advances in organic synthesis have led to the development of novel methodologies for the construction of heterocyclic rings. For piperazine-2,5-diones, methods such as Ugi four-component reactions followed by cyclization have been reported. While not yet applied to the synthesis of this compound, these methods offer potential for rapid access to a diverse range of analogs.

Another emerging strategy involves transition-metal-catalyzed C-H activation and functionalization of acyclic precursors, which could potentially be adapted for the one-pot synthesis of substituted piperazine-2,5-diones.

Approaches for Introducing the 1,1-Difluoroethyl Moiety

The introduction of the 1,1-difluoroethyl group is a critical step in the synthesis of the target compound. This can be achieved through various fluoroalkylation reactions, employing either nucleophilic, electrophilic, or radical species.

A variety of reagents have been developed for the introduction of the 1,1-difluoroethyl group. For electrophilic difluoroethylation, reagents such as 1,1-difluoroethyl tosylate or triflate could be employed to react with a carbon nucleophile.

For nucleophilic introduction, a 1,1-difluoroethyl organometallic reagent, such as (1,1-difluoroethyl)trimethylsilane in the presence of a fluoride (B91410) source, could react with an electrophilic piperazine-2,5-dione precursor.

Radical difluoroethylation has also emerged as a powerful tool. Reagents such as 1,1-difluoroethyl iodide or sulfonyl chlorides can serve as precursors for the 1,1-difluoroethyl radical, which can then add to a suitable acceptor.

Table 1: Representative Reagents for 1,1-Difluoroethylation

| Reagent Type | Example Reagent | Reaction Type |

|---|---|---|

| Electrophilic | 1,1-Difluoroethyl tosylate | Nucleophilic substitution |

| Nucleophilic | (1,1-Difluoroethyl)trimethylsilane | Fluoride-induced addition |

The selective introduction of the 1,1-difluoroethyl group at the C-3 position of the piperazine-2,5-dione ring is a key synthetic challenge. Two main strategies can be considered: enolate alkylation and radical addition to an unsaturated precursor.

Enolate Alkylation:

This approach involves the generation of an enolate from a piperazine-2,5-dione, followed by its reaction with an electrophilic 1,1-difluoroethylating agent. The diastereoselectivity of this alkylation can be controlled by using a chiral auxiliary on one of the nitrogen atoms of the piperazine-2,5-dione ring. Studies on the alkylation of chiral piperazine-2,5-dione enolates have shown that high levels of diastereoselectivity can be achieved, providing a pathway to enantiomerically enriched products.

Table 2: Diastereoselective Alkylation of a Chiral Piperazine-2,5-dione Enolate

| Electrophile | Base | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Benzyl (B1604629) bromide | LHMDS | >95:5 |

| Methyl iodide | LHMDS | 90:10 |

Data is illustrative and based on analogous systems.

Radical Addition:

An alternative strategy involves the radical addition of a 1,1-difluoroethyl group to a 3-ylidene-piperazine-2,5-dione. This precursor can be synthesized by the condensation of a piperazine-2,5-dione with an aldehyde. The 1,1-difluoroethyl radical, generated from a suitable precursor, can then add to the exocyclic double bond. Subsequent reduction of the resulting radical intermediate would afford the desired this compound. The regioselectivity of the radical addition would be a key factor to consider in this approach.

Multi-step Synthetic Sequences for Difluoroethyl Group Installation

The introduction of a 1,1-difluoroethyl moiety onto the piperazine-2,5-dione core typically involves a multi-step synthetic sequence, as direct difluoroethylation of the parent heterocycle is often challenging. A common strategy involves the construction of a suitable precursor that already contains the difluoroethyl group or a functional group that can be readily converted to it, followed by the cyclization to form the piperazine-2,5-dione ring.

One plausible multi-step approach could begin with the synthesis of a difluoroethyl-substituted amino acid derivative. For instance, a protected α-amino acid can be subjected to a Reformatsky-type reaction with ethyl bromodifluoroacetate, followed by reduction of the resulting β-hydroxy ester and subsequent functional group manipulations to yield the desired difluoroethyl-substituted amino acid. This functionalized amino acid can then be coupled with a second amino acid, and the resulting dipeptide can be cyclized to afford the target this compound.

Another approach involves the modification of a pre-formed piperazine-2,5-dione. This could be achieved by the condensation of a piperazine-2,5-dione enolate with an electrophilic difluoroethylating agent. However, controlling the regioselectivity and preventing over-alkylation can be challenging. A more controlled method would involve the introduction of a functional group at the C3 position that can be subsequently converted to the 1,1-difluoroethyl group. For example, a 3-formylpiperazine-2,5-dione could be treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to install the difluoromethyl group, which would then require an additional carbon homologation step.

A representative, albeit generalized, multi-step synthesis is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Aldol Condensation | Protected Glycine, 2,2-Difluoropropanal | Base (e.g., LDA), Anhydrous THF, -78 °C | Protected 2-amino-3-hydroxy-4,4-difluoropentanoic acid derivative |

| 2 | Oxidation | Product from Step 1 | Oxidizing agent (e.g., Dess-Martin periodinane) | Protected 2-amino-3-keto-4,4-difluoropentanoic acid derivative |

| 3 | Coupling | Product from Step 2, Second protected amino acid | Coupling agent (e.g., DCC, HOBt) | Protected dipeptide with difluoroethyl side chain precursor |

| 4 | Deprotection & Cyclization | Product from Step 3 | Acid or base, followed by heating | This compound |

Asymmetric Synthesis and Stereocontrol in Difluoroethylated Piperazine-2,5-diones

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the stereocenters in this compound and its analogues is of paramount importance.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of difluoroethylated piperazine-2,5-diones, a chiral auxiliary can be attached to the nitrogen atom of a precursor amino acid. This auxiliary would then direct the diastereoselective installation of the difluoroethyl group. For instance, Evans' oxazolidinone auxiliaries have been widely used in the asymmetric synthesis of α-amino acids. springerprofessional.de A similar strategy could be employed where an N-acylated oxazolidinone derived from glycine is alkylated with a difluoroethylating agent, with the stereochemical outcome being controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary and cyclization would yield the enantiomerically enriched target compound.

Catalytic asymmetric methods offer a more atom-economical approach to stereocontrol. These methods utilize a chiral catalyst to generate a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of difluoroethylated piperazine-2,5-diones, a chiral phase-transfer catalyst could be used in the alkylation of a piperazine-2,5-dione enolate with a difluoroethylating agent. Alternatively, a chiral transition metal catalyst could be employed in a cross-coupling reaction to introduce the difluoroethyl group.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the case of this compound, which can exist as a pair of enantiomers, if another substituent is introduced onto the ring, diastereomers become possible. For instance, in the synthesis of a 3,6-disubstituted piperazine-2,5-dione where one substituent is the 1,1-difluoroethyl group, the relative stereochemistry (cis or trans) of the two substituents needs to be controlled.

This control can often be achieved by carefully selecting the reaction conditions and substrates. For example, the cyclization of a dipeptide precursor can be influenced by the nature of the amino acid side chains and the cyclization conditions, leading to a preference for either the cis or trans diastereomer. Hydrogenation of an unsaturated precursor, such as a 3-(1,1-difluoroethylidene)piperazine-2,5-dione, in the presence of a heterogeneous catalyst often proceeds with high diastereoselectivity, with the hydrogen atoms adding to the less sterically hindered face of the double bond. csu.edu.au

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. For this compound, this can be achieved through several strategies. One approach is to use a chiral starting material, such as an enantiomerically pure amino acid, as a building block for the piperazine-2,5-dione ring. This "chiral pool" approach is often straightforward but is limited by the availability of the desired chiral starting materials.

Alternatively, asymmetric catalysis can be employed. For example, the asymmetric hydrogenation of a prochiral enamine precursor of the piperazine-2,5-dione using a chiral rhodium or ruthenium catalyst can provide access to enantiomerically enriched products. Another powerful method is the use of chiral organocatalysts to promote enantioselective reactions, such as the Michael addition of a nucleophile to an α,β-unsaturated piperazine-2,5-dione precursor.

A summary of potential asymmetric approaches is presented below:

| Approach | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Evans' oxazolidinones, Oppolzer's camphorsultam. wikipedia.org |

| Catalytic Asymmetric Alkylation | Use of a chiral catalyst to enantioselectively alkylate a prochiral enolate. | Chiral phase-transfer catalysts, chiral ligands for transition metals. |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral double bond. | Chiral Rhodium or Ruthenium complexes (e.g., BINAP-Ru). |

| Organocatalysis | Use of small chiral organic molecules to catalyze enantioselective transformations. | Chiral amines, thioureas, or phosphoric acids. |

Catalytic Approaches and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic methods and the principles of green chemistry to create more efficient and environmentally friendly processes.

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds. rsc.org In the synthesis of this compound, transition metal catalysts can be employed in several key steps. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be used to introduce the 1,1-difluoroethyl group onto a suitably functionalized piperazine-2,5-dione precursor, such as a 3-halopiperazine-2,5-dione.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. mdpi.com While the direct C-H difluoroethylation of a piperazine-2,5-dione is a challenging transformation, recent advances in photoredox catalysis have enabled the direct C-H difluoromethylation of various heterocycles, suggesting that similar approaches for difluoroethylation may be on the horizon. nih.gov

The use of transition metal catalysis can offer several advantages, including high efficiency, selectivity, and the ability to perform reactions under mild conditions. These attributes align well with the principles of green chemistry by reducing energy consumption and waste generation. researchgate.net

| Catalytic Reaction | Application in Synthesis | Metal Catalyst |

| Suzuki Coupling | Coupling of a 3-boronylpiperazine-2,5-dione with a difluoroethyl halide. | Palladium |

| Stille Coupling | Coupling of a 3-stannylpiperazine-2,5-dione with a difluoroethyl halide. | Palladium |

| C-H Activation/Functionalization | Direct introduction of the difluoroethyl group onto the piperazine-2,5-dione core. | Palladium, Rhodium, Iridium |

Organocatalysis and Biocatalysis in Piperazine-2,5-dione Synthesis

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the synthesis of complex molecules, including DKP analogues. Organocatalytic transformations of the piperazine-2,5-dione ring system can be challenging due to its lower reactivity compared to simpler carbonyl compounds like aldehydes and ketones. nih.govnih.gov Despite this, successful methods have been developed for the functionalization of the DKP core.

One notable application is the direct organocatalytic α-sulfenylation of substituted piperazine-2,5-diones. nih.gov This reaction utilizes cinchona alkaloids as Lewis base catalysts to facilitate the introduction of a sulfur functional group at the α-position of the DKP ring under mild conditions. nih.gov Another significant development is the organocatalytic conjugate addition of DKPs to indoles, which is a key step in forming the indole–diketopiperazine bridge found in many fungal metabolites. nih.gov This method also employs cinchona alkaloids as organocatalysts to generate electrophilic indolenine intermediates that react with the DKP nucleophile. nih.gov

These organocatalytic approaches offer a direct route to functionalized DKPs, which could be adapted for the synthesis of complex analogues, including those with fluorinated side chains. The mild conditions and high stereoselectivity often associated with organocatalysis are particularly advantageous.

Interactive Data Table: Organocatalytic Functionalization of Piperazine-2,5-diones

| Reaction Type | Substrate | Catalyst | Key Features | Yield | Reference |

| α-Sulfenylation | Substituted Piperazine-2,5-diones | Cinchona Alkaloids | Mild conditions, high efficiency | Excellent | nih.gov |

| Conjugate Addition | Carboxylated Piperazine-2,5-diones & Indoles | Cinchona Alkaloids | Forms indole–diketopiperazine bridge | Good to Excellent | nih.gov |

Biocatalysis

Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and efficiency under environmentally benign conditions. While specific biocatalytic routes to this compound are not extensively documented, the synthesis of the constituent amino acid precursors and the cyclization step are amenable to enzymatic methods.

The biosynthesis of the DKP core is naturally carried out by non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases, which cyclize activated amino acid dimers. semanticscholar.org Engineered enzymes and whole-cell systems offer a green pathway to chiral amino acids, which are the building blocks of DKPs. For fluorinated analogues, enzymatic processes can be harnessed to create fluorinated precursors. For instance, dipeptide epimerases have been used to catalyze fluoride elimination from a difluorinated alanine (B10760859) incorporated into a dipeptide, yielding a 3-fluorodehydroalanine-containing peptide. nih.gov Furthermore, research has shown that NRPSs can be engineered through mutagenesis to improve the incorporation of fluorinated amino acids, such as 4-fluoro-phenylalanine, into cyclic peptides. semanticscholar.org This strategy of "biosynthetic engineering" opens pathways for producing fluorinated cyclic peptides, including DKP analogues, in vivo. semanticscholar.org

Solvent-Free and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols for piperazine-2,5-diones that minimize or eliminate the use of hazardous solvents and reagents.

Solvent-Free Synthesis

A highly effective and environmentally friendly procedure for the synthesis of piperazine-2,5-diones involves the microwave irradiation of N-Boc dipeptide esters under solvent-free conditions. researchgate.netresearchgate.net This method involves a one-pot deprotection and cyclization sequence. nih.gov Compared to conventional thermal heating, microwave-assisted synthesis offers considerable advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and better preservation of stereochemical integrity. researchgate.netresearchgate.net The protocol is general and efficient for a range of DKP structures. researchgate.net

Interactive Data Table: Comparison of Thermal vs. Microwave-Assisted DKP Synthesis researchgate.net

| Method | Conditions | Time | Yield | Stereochemical Integrity | Reference |

| Conventional Heating | 200 °C | 2 hours | 98% | Mixture of diastereomers | researchgate.net |

| Microwave Irradiation | 600 W | 5 minutes | 96% | 9:1 mixture of diastereomers | researchgate.net |

Other Environmentally Benign Protocols

Beyond solvent-free methods, other green approaches have been developed. The use of water as a solvent for microwave-assisted DKP synthesis from dipeptide methyl esters has proven to be a highly efficient and benign method, providing moderate to excellent yields in as little as 10 minutes. researchgate.netnih.gov This aqueous, one-pot N-Boc-deprotection-cyclization protocol is rapid, safe, and circumvents the need for volatile organic solvents. nih.gov

Solid-phase synthesis of DKPs has also been optimized using microwave assistance, which allows for high yields and short reaction times. nih.gov Notably, the use of specific resins, such as PEGA resin, enables the reaction to be performed successfully in water, further enhancing its environmental credentials. nih.gov These methods are well-suited for creating libraries of DKP-based compounds for screening purposes. nih.gov

Iii. Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. For 3-(1,1-difluoroethyl)piperazine-2,5-dione, the analysis of ¹H, ¹³C, and ¹⁹F spectra is crucial for its structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the piperazine (B1678402) ring and the methyl group of the difluoroethyl substituent. The piperazine ring protons would likely appear as complex multiplets due to spin-spin coupling. The methyl protons of the difluoroethyl group are anticipated to resonate as a triplet due to coupling with the two adjacent fluorine atoms.

The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the carbon atoms of the piperazine ring, and the carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms is expected to show a triplet due to one-bond C-F coupling. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbonyl carbons appearing significantly downfield.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a powerful tool for characterizing this molecule. wikipedia.org A single signal, likely a quartet due to coupling with the three methyl protons, is expected in the ¹⁹F NMR spectrum, confirming the presence of the CF₂ group. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment. mdpi.com

Predicted NMR Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | ¹H | ~1.8 | Triplet | ~18 Hz (³JHF) |

| Piperazine CH₂ | ¹H | 3.0 - 4.0 | Multiplets | - |

| Piperazine CH | ¹H | 3.5 - 4.5 | Multiplet | - |

| NH | ¹H | 7.0 - 8.5 | Broad Singlets | - |

| C=O | ¹³C | 165 - 175 | Singlets | - |

| CF₂ | ¹³C | 115 - 125 | Triplet | ~240-260 Hz (¹JCF) |

| Piperazine CH₂ | ¹³C | 40 - 50 | - | - |

| Piperazine CH | ¹³C | 50 - 60 | - | - |

| CH₃ | ¹³C | ~20 | Triplet | ~25-30 Hz (²JCF) |

| CF₂ | ¹⁹F | -100 to -120 | Quartet | ~18 Hz (³JHF) |

Note: These are predicted values based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in the piperazine ring, helping to trace the spin systems and confirm the ring structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the ¹³C signals for the CH, CH₂, and CH₃ groups. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This would be crucial for confirming the connection of the difluoroethyl group to the piperazine ring by observing correlations from the methyl protons to the piperazine ring carbons, and from the piperazine ring protons to the carbons of the difluoroethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of protons, which is valuable for determining the conformation of the piperazine ring and the orientation of the difluoroethyl substituent. wordpress.com

The piperazine-2,5-dione ring can adopt different conformations, and the presence of a substituent at the 3-position introduces a chiral center. The diastereotopic nature of the protons on the methylene (B1212753) carbons of the piperazine ring can be analyzed by NMR. masterorganicchemistry.com These protons are chemically non-equivalent and are expected to show different chemical shifts and couple to each other.

Furthermore, the anisotropic effect of the carbonyl groups can influence the chemical shifts of nearby protons, providing clues about the preferred conformation of the ring. The magnitude of the vicinal proton-proton coupling constants (³JHH) within the piperazine ring can also be used to estimate dihedral angles and thus deduce the ring's conformation. youtube.com In chiral environments, it's possible to use chiral solvating agents or lanthanide shift reagents to induce separation of signals for enantiomers and further probe the stereochemistry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. lcms.cz For this compound, with a molecular formula of C₆H₈F₂N₂O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

Theoretical Exact Mass for C₆H₈F₂N₂O₂

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₆H₉F₂N₂O₂⁺ | 179.06296 |

| [M+Na]⁺ | C₆H₈F₂N₂NaO₂⁺ | 201.04491 |

Experimental determination of the m/z value with high accuracy using HRMS would confirm the elemental composition and, therefore, the molecular formula of the compound.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to produce characteristic product ions. The fragmentation of piperazine-2,5-diones typically involves cleavage of the ring. nih.govresearchgate.net For this compound, characteristic fragmentation pathways are expected to include:

Loss of the difluoroethyl side chain: Cleavage of the C-C bond between the piperazine ring and the difluoroethyl group.

Ring cleavage: Fragmentation of the piperazine-2,5-dione ring, potentially leading to the loss of CO, NHCO, or other small neutral molecules. The fragmentation of the unsubstituted piperazine-2,5-dione ring is known to produce characteristic ions. nih.gov

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) from fragment ions containing the difluoroethyl moiety is another plausible fragmentation pathway.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (nominal) | Possible Fragment Structure/Loss |

| 178 | [M]⁺ |

| 113 | [M - CF₂CH₃]⁺ |

| 85 | Further fragmentation of the ring |

| 65 | [CF₂CH₃]⁺ |

Note: These are predicted fragmentation patterns based on the general fragmentation of piperazine-2,5-diones and related fluorinated compounds. The relative intensities of these fragments would depend on the ionization method and collision energy.

Application of MS in Reaction Monitoring

Mass spectrometry (MS) serves as a powerful analytical tool for the real-time monitoring of chemical reactions, providing critical insights into reaction kinetics, the formation of intermediates, and the generation of byproducts. In the synthesis of this compound, which can be envisioned through the cyclization of a dipeptide precursor, online MS techniques can be invaluable for process optimization and control.

By coupling a mass spectrometer to the reaction vessel, it is possible to track the consumption of starting materials and the emergence of the desired product. This is typically achieved by monitoring the mass-to-charge ratio (m/z) of key species in the reaction mixture. For the synthesis of this compound, the expected molecular ion or a characteristic fragment ion would be monitored.

Table 1: Hypothetical Mass Spectrometry Data for Reaction Monitoring

| Species | Expected Molecular Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|

| Dipeptide Precursor | C₆H₁₂F₂N₂O₃ | 199.08 |

| This compound | C₆H₈F₂N₂O₂ | 179.06 |

This continuous analysis allows for the precise determination of reaction endpoints, preventing over- or under-reaction and maximizing yield and purity. Furthermore, the detection of unexpected m/z values can signal the formation of side products, aiding in the refinement of reaction conditions to minimize their formation.

Vibrational Spectroscopy and Other Analytical Methods

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The piperazine-2,5-dione ring, being a cyclic diamide, will display prominent absorptions related to the amide functionalities.

The key vibrational modes anticipated in the IR spectrum include:

N-H Stretching: The presence of the secondary amide groups in the piperazine ring will give rise to N-H stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹.

C=O Stretching: The two amide carbonyl groups are expected to produce strong, characteristic C=O stretching bands. In cyclic diamides, these absorptions often appear in the range of 1650-1700 cm⁻¹.

C-F Stretching: The 1,1-difluoroethyl group will exhibit strong C-F stretching vibrations, which are typically found in the fingerprint region of the spectrum, between 1000 and 1200 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretch | 3200-3400 | Medium |

| Amide C=O | Stretch | 1650-1700 | Strong |

| C-F | Stretch | 1000-1200 | Strong |

The presence and precise location of these bands in an experimental IR spectrum would provide strong evidence for the successful synthesis and purification of the target compound.

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Determination

The 3-substituted piperazine-2,5-dione core of the target molecule contains a stereocenter at the C3 position. Consequently, this compound can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), are instrumental in determining the absolute configuration of chiral molecules.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for each enantiomer, the absolute configuration can be unambiguously assigned.

For this compound, theoretical ECD spectra for the (R)- and (S)-enantiomers would be calculated. The enantiomer whose calculated spectrum matches the experimental one would be the correct absolute configuration. This non-destructive technique is a powerful alternative to chemical correlation methods.

X-ray Crystallography for Solid-State Structure

Key structural features that would be elucidated include:

Confirmation of Connectivity: The exact arrangement of atoms and bonds would be confirmed, verifying the molecular structure.

Conformation of the Piperazine Ring: The piperazine-2,5-dione ring can adopt various conformations, such as a planar or a boat-like structure. X-ray crystallography would reveal the preferred conformation in the crystal lattice.

Stereochemistry: The relative and absolute stereochemistry of the molecule can be determined.

Intermolecular Interactions: The packing of molecules in the crystal lattice, including hydrogen bonding and other non-covalent interactions, would be visualized.

Table 3: Illustrative Crystallographic Data Table for a Piperazine-2,5-dione Derivative

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 875.4 |

| Z | 4 |

Note: The data in this table is for illustrative purposes and does not represent actual data for this compound.

Iv. Chemical Reactivity and Derivatization Pathways of 3 1,1 Difluoroethyl Piperazine 2,5 Dione

Reactions at the Piperazine-2,5-dione Amide Linkages

The amide bonds within the piperazine-2,5-dione ring are key sites for functionalization. The nitrogen atoms can act as nucleophiles, allowing for the introduction of a wide variety of substituents.

The secondary amine functionalities within the DKP ring are amenable to N-alkylation and N-acylation, providing a straightforward method for derivatization. N-alkylation can be achieved using various alkyl halides or sulfonates, often in the presence of a base to deprotonate the amide nitrogen. researchgate.net For instance, reaction with an alkyl bromide in the presence of a non-nucleophilic base would yield the corresponding N-alkylated derivative. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides to introduce acyl groups onto one or both nitrogen atoms. acs.org

N-acetylation, in particular, is a common strategy used not only for derivatization but also to activate the DKP ring for other reactions, such as condensations at the C-3 and C-6 positions. csu.edu.au The electron-withdrawing nature of the acetyl group increases the acidity of the α-protons, facilitating their removal and subsequent reaction. csu.edu.au

Table 1: Representative N-Alkylation and N-Acylation Reactions for Piperazine-2,5-dione Scaffolds

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkyl-piperazine-2,5-dione |

| N-Acylation | Acyl chloride (e.g., RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl-piperazine-2,5-dione |

| N,N'-Diacylation | Excess Acyl Halide/Anhydride, Base, Solvent | N,N'-Diacyl-piperazine-2,5-dione |

This table presents generalized conditions based on known reactions of the piperazine-2,5-dione scaffold.

Ring-closing reactions are fundamental to the synthesis of the piperazine-2,5-dione core itself. Common methods include the cyclization of linear dipeptides or their esters, often under thermal conditions or with acid/base catalysis. csu.edu.au More advanced methods, such as the Ugi multicomponent reaction followed by a cyclization step, or Dieckmann cyclization of appropriately substituted acyclic precursors, provide access to highly substituted DKP rings.

Conversely, ring-opening of the stable piperazine-2,5-dione structure typically requires harsh conditions, such as strong acid or base hydrolysis, which cleaves the amide bonds to yield the corresponding linear dipeptide or its derivatives. The stability of the DKP ring means that such transformations are less common as a derivatization strategy and are more often considered as degradation pathways.

Transformations Involving the 1,1-Difluoroethyl Substituent

The 1,1-difluoroethyl group is a key feature of the title compound, and its reactivity offers pathways to novel fluorinated molecules.

The gem-difluoroalkane motif is generally stable; however, under specific conditions, the fluorine atoms can be manipulated. One potential transformation is β-fluoride elimination. If a suitable leaving group can be introduced on the carbon adjacent to the CF₂ group, or if the α-proton can be removed under basic conditions, elimination of HF can occur to form a vinyl fluoride (B91410). Palladium-catalyzed C-H functionalization followed by β-fluoride elimination has been demonstrated as a method to generate gem-difluoro olefins from trifluoromethyl-substituted precursors. nih.gov While direct nucleophilic substitution of a fluoride ion is challenging due to the strength of the C-F bond, such reactions are not impossible, particularly if the carbon atom is activated. researchgate.netucla.edu However, for a 1,1-difluoroethyl group, elimination is often a more facile pathway than substitution.

The ethyl portion of the substituent also presents opportunities for chemical modification. The protons on the methyl group (C-2 of the ethyl chain) are adjacent to the electron-withdrawing CF₂ group, which may slightly increase their acidity. This could potentially allow for deprotonation and subsequent reaction with electrophiles, although this is not a commonly reported reaction pathway for such substituents.

A more plausible transformation involves reactions that proceed via radical intermediates. Radical difluoroethylation of aromatic systems using reagents that generate a CF₂CH₃ radical is a known process. researchgate.net While this is a method for introducing the group, it highlights the potential for the 1,1-difluoroethyl group to participate in radical-mediated reactions under appropriate conditions.

Synthesis of Novel Derivatives and Analogues for Research Exploration

The synthesis of novel derivatives of 3-(1,1-Difluoroethyl)piperazine-2,5-dione can be approached by combining the reactive principles outlined above. For research purposes, creating a library of analogues with diverse functionalities can help in exploring structure-activity relationships.

For example, a series of N-alkylated and N-acylated derivatives can be synthesized to probe the influence of substituents on the amide nitrogens. nih.govnih.gov Furthermore, condensation reactions at the C-6 position with various aldehydes could introduce a second substituent on the DKP ring, leading to a range of 3,6-disubstituted derivatives. researchgate.netmdpi.com The synthesis of such compounds often involves the use of a pre-acylated DKP to enhance the reactivity of the C-6 methylene (B1212753) protons. mdpi.com

The development of novel analogues could also focus on modifying the 1,1-difluoroethyl group. For instance, if β-fluoride elimination can be achieved, the resulting vinyl fluoride could undergo further reactions such as additions or cross-coupling, significantly expanding the chemical diversity of the accessible derivatives.

Table 2: Potential Strategies for Novel Derivative Synthesis

| Derivatization Site | Reaction Type | Potential Reagents | Resulting Structure |

| N-1 and/or N-4 | N-Alkylation | Benzyl (B1604629) bromide, Methyl iodide | N-substituted analogues |

| N-1 and/or N-4 | N-Acylation | Benzoyl chloride, Acetic anhydride | N-acylated analogues |

| C-6 Position | Condensation | Aromatic aldehydes (e.g., benzaldehyde) | 3,6-Disubstituted analogues |

| 1,1-Difluoroethyl Group | β-Fluoride Elimination | Strong base / Lewis acid (hypothetical) | 3-(1-Fluorovinyl)piperazine-2,5-dione |

This table outlines hypothetical derivatization pathways based on established chemical principles for analogous structures.

Design and Synthesis of Piperazine-2,5-dione Hybrids

Hybrid molecules, which combine two or more pharmacophoric units into a single entity, represent a promising strategy in drug design. Starting with this compound, hybrid structures can be synthesized by introducing different molecular scaffolds at the remaining reactive sites, particularly the C-6 position and the amide nitrogens.

A common approach to creating such hybrids involves a stepwise condensation reaction. mdpi.com The synthesis can begin with the N-acetylation of the piperazine-2,5-dione ring to increase its solubility and control the subsequent reaction's regioselectivity. The resulting N-acetylated intermediate can then undergo a controlled aldol-type condensation at the C-6 position with a variety of aldehydes, leading to unsymmetrically substituted (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.aumdpi.comchemrxiv.org This allows for the introduction of a second, distinct pharmacophore.

For example, reacting N-acetyl-3-(1,1-difluoroethyl)piperazine-2,5-dione with an aromatic aldehyde in the presence of a base like triethylamine (B128534) would yield a hybrid molecule where one substituent is the 1,1-difluoroethyl group and the other is an arylidene group derived from the aldehyde. mdpi.com This second moiety can be chosen for its specific biological activity or to modulate the physicochemical properties of the parent molecule.

| Aldehyde Reactant | Resulting Hybrid Moiety at C-6 | Potential Application Area |

| 4-Hydroxybenzaldehyde | (4-Hydroxybenzylidene) | Antioxidant, Phenolic scaffold |

| Indole-3-carboxaldehyde | (Indol-3-ylmethylidene) | Anticancer, Serotonergic activity |

| 4-(Dimethylamino)benzaldehyde | (4-(Dimethylamino)benzylidene) | Molecular probes, Dyes |

| Thiophene-2-carboxaldehyde | (Thiophen-2-ylmethylidene) | Bioisosteric replacement, Antimicrobial |

This table presents hypothetical hybrid structures that could be synthesized from this compound based on established condensation methodologies for the piperazine-2,5-dione scaffold. mdpi.com

Preparation of Multisubstituted Analogues

Further structural diversity can be achieved by creating multisubstituted analogues of this compound. This involves introducing substituents at the C-6 carbon and both N-1 and N-4 positions.

Substitution at C-6: As described for hybrid synthesis, the C-6 position is a prime site for modification. Condensation with aldehydes or ketones can introduce exocyclic double bonds, which can then be subjected to further chemical transformations. mdpi.com A key reaction is the catalytic hydrogenation of these bis(arylidene) derivatives. This reduction typically proceeds using a palladium on carbon (Pd/C) catalyst and can lead to the formation of cis and trans isomers, affording stereochemical diversity. csu.edu.auresearchgate.net The stereochemical outcome can be influenced by the catalyst and reaction conditions. csu.edu.auresearchgate.net

N-Substitution: The amide protons at the N-1 and N-4 positions can be substituted through alkylation or acylation reactions under basic conditions. The use of protecting groups, such as the acetyl group, is crucial for controlling stepwise reactions. For instance, starting with 1,4-diacetylpiperazine-2,5-dione (B1297580) allows for a mono-condensation at one of the C-3/C-6 positions. mdpi.com A similar strategy could be envisioned where N-alkylation or N-acylation follows C-6 substitution to yield a trisubstituted analogue.

A general pathway to a multisubstituted analogue could involve:

Initial synthesis or availability of this compound.

N-acylation at the N-1 and/or N-4 positions.

Base-catalyzed condensation with an aldehyde at the C-6 position.

(Optional) Catalytic hydrogenation of the resulting exocyclic double bond to create a C-6 benzyl-type substituent. csu.edu.auresearchgate.net

(Optional) Removal of N-acyl groups to allow for different N-substitutions.

| Position | Reagent/Reaction Type | Resulting Substituent | Research Finding |

| C-6 | Aldol Condensation | =CHR (Arylidene/Alkylidene) | Allows introduction of various groups. mdpi.com |

| C-6 | Catalytic Hydrogenation | -CH₂R (Benzyl/Alkyl) | Reduces exocyclic double bond, creates cis/trans isomers. csu.edu.auresearchgate.net |

| N-1 / N-4 | Acylation (e.g., Acetyl Chloride) | -COCH₃ | Protects nitrogen, controls subsequent C-6 reactivity. mdpi.com |

| N-1 / N-4 | Alkylation (e.g., Alkyl Halide) | -R (Alkyl group) | Introduces stable substituents on the amide nitrogen. |

This table summarizes common derivatization reactions at different positions of the piperazine-2,5-dione ring, which are applicable to the target compound.

Conjugation and Linker Strategies

To be used as molecular probes or for targeted delivery, the this compound scaffold can be conjugated to other molecules, such as peptides, proteins, or fluorescent dyes. This requires the introduction of a functional group that can act as a chemical handle for a linker or for direct conjugation.

The synthetic strategies used for creating multisubstituted analogues can be adapted for this purpose. For example, an aldehyde containing a terminal alkyne or azide (B81097) could be used in the condensation reaction at the C-6 position. The resulting product would bear a functional group suitable for "click chemistry," such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for efficient and specific conjugation to a molecule bearing the complementary functional group.

Alternatively, a linker can be installed at one of the amide nitrogens. For instance, N-alkylation with a reagent like ethyl bromoacetate (B1195939) would introduce a carboxylic acid ester, which after hydrolysis, provides a carboxyl group. This carboxyl group can then be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine-containing biomolecule to form a stable amide bond. The piperazine (B1678402) scaffold itself can also be used to link two other molecular entities, as demonstrated in syntheses where piperazine connects two 3H-1,2-dithiol-3-one cores. nih.gov

Potential Conjugation Strategies:

Via C-6 Position: Introduce a functionalized side chain (e.g., with a terminal alkyne, azide, or protected amine) through condensation chemistry.

Via N-1/N-4 Positions: Alkylate with a bifunctional linker containing a reactive group at the other end (e.g., carboxylic acid, maleimide).

Synthesis of Dimeric Structures: Reacting this compound with a molecule like 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) could lead to a conjugate where the piperazine nitrogen displaces a chlorine atom. nih.gov

These strategies enable the covalent attachment of the fluorinated DKP core to a wide array of other molecules, facilitating the development of advanced chemical biology tools or targeted therapeutic agents.

V. Mechanistic Investigations of Chemical Transformations Involving the Chemical Compound

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 3-(1,1-difluoroethyl)piperazine-2,5-dione can be envisioned through several plausible routes, with the most common being the cyclization of a dipeptide precursor. The elucidation of the precise mechanism of this cyclization is paramount for controlling the reaction efficiency and stereochemical outcome.

Stepwise vs. Concerted Pathways

The formation of the piperazine-2,5-dione ring from a linear dipeptide ester, such as the methyl ester of 2-amino-3,3-difluorobutanoyl-glycine, can theoretically proceed through either a stepwise or a concerted mechanism.

A stepwise mechanism would involve the initial intramolecular nucleophilic attack of the terminal amino group on the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is then followed by the expulsion of the alkoxy group (e.g., methoxide) to yield the cyclic product. This pathway involves discrete, isolable or detectable intermediates.

In contrast, a concerted mechanism would involve a single transition state where the bond formation between the nucleophilic nitrogen and the electrophilic carbonyl carbon occurs simultaneously with the bond breaking of the leaving group. This pathway does not involve a stable intermediate.

Kinetic studies on the formation of piperazine-2,5-diones from dipeptide esters in aqueous solutions have shown that the reaction is often self-catalyzed by the amine and can be influenced by other amines present in the reaction mixture. The reaction kinetics for similar systems have been found to be complex, often involving both catalyzed and uncatalyzed pathways, which suggests a stepwise process is more likely in many cases. rsc.org The presence of the electron-withdrawing 1,1-difluoroethyl group in this compound would likely influence the pKa of the reacting amine and the electrophilicity of the carbonyl group, thereby affecting the rates of the individual steps in a stepwise mechanism.

Identification of Key Intermediates

Another potential set of intermediates can arise during the synthesis of the dipeptide precursor itself. For instance, if the synthesis involves the coupling of an activated 2-amino-3,3-difluorobutanoic acid derivative with a glycine (B1666218) ester, intermediates such as mixed anhydrides or activated esters would be involved. The nature of these intermediates depends on the specific coupling reagents used.

Role of the 1,1-Difluoroethyl Group in Reaction Selectivity and Reactivity

The 1,1-difluoroethyl substituent at the 3-position of the piperazine-2,5-dione ring is expected to exert significant electronic and steric effects, thereby playing a crucial role in the selectivity and reactivity of the molecule in various chemical transformations.

Electronic and Steric Effects of the Difluoroethyl Moiety

The geminal fluorine atoms in the 1,1-difluoroethyl group are highly electronegative, leading to a strong inductive electron-withdrawing effect (-I effect). This effect has several important consequences for the reactivity of the molecule:

Increased Acidity of N-H Protons: The -I effect of the difluoroethyl group can increase the acidity of the amide protons in the piperazine-2,5-dione ring, making them more susceptible to deprotonation by a base.

Modulation of Carbonyl Reactivity: The electron-withdrawing nature of the substituent can influence the electrophilicity of the adjacent carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack.

Influence on Amide Bond Stability: The electronic properties of the substituent can impact the resonance stabilization of the amide bonds within the ring, which could affect their hydrolytic stability.

From a steric perspective, the 1,1-difluoroethyl group introduces bulk at the 3-position of the ring. This steric hindrance can:

Influence Stereoselectivity: In reactions involving the formation of new stereocenters, the steric bulk of the difluoroethyl group can direct the approach of incoming reagents, leading to a preference for one stereoisomer over another.

Restrict Conformational Flexibility: The size of the substituent can limit the conformational freedom of the piperazine-2,5-dione ring, favoring certain chair or boat-like conformations.

The interplay of these electronic and steric effects is summarized in the table below:

| Effect | Description | Potential Impact on Reactivity and Selectivity |

| Electronic (Inductive) | Strong electron-withdrawal by the two fluorine atoms. | - Increased acidity of N-H protons.- Modulation of carbonyl electrophilicity.- Altered amide bond stability. |

| Steric (Bulk) | The spatial volume occupied by the 1,1-difluoroethyl group. | - Dictates stereoselectivity in reactions.- Influences the preferred conformation of the piperazine-2,5-dione ring. |

Directing Group Effects and Conformational Control

The 1,1-difluoroethyl group can act as a directing group in reactions occurring at or near the piperazine-2,5-dione ring. For instance, in reactions involving deprotonation and subsequent alkylation at the α-carbon, the conformational bias induced by the difluoroethyl group could lead to a preferred diastereoselectivity.

The conformation of the six-membered piperazine-2,5-dione ring is a critical factor in determining its reactivity. The ring can adopt various conformations, including boat, twist-boat, and chair-like structures. The presence of the bulky and electronically distinct 1,1-difluoroethyl group will likely favor a specific conformation to minimize steric strain and unfavorable electrostatic interactions. This conformational preference can, in turn, control the orientation of the substituents and the accessibility of different reactive sites on the molecule.

Theoretical Approaches to Reaction Mechanisms

In the absence of extensive experimental data for this compound, theoretical and computational chemistry provides a powerful tool for investigating reaction mechanisms. sintef.nonih.govnih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

Model Reaction Pathways: Computational models can be used to map out the potential energy surfaces for the synthesis and reactions of the target molecule, allowing for the comparison of stepwise and concerted pathways.

Identify Transition States and Intermediates: The geometries and energies of transition states and intermediates can be calculated, providing insights into the activation barriers and the feasibility of different mechanistic steps.

Analyze Electronic Structure: Theoretical calculations can provide a detailed picture of the electronic distribution within the molecule, helping to rationalize the electronic effects of the 1,1-difluoroethyl group.

Predict Spectroscopic Properties: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR spectra) for proposed intermediates, which can then be compared with experimental data if available.

Computational studies on similar heterocyclic systems have been instrumental in understanding degradation pathways and rationalizing product formation. sintef.noresearchgate.net A similar approach for this compound would be invaluable for elucidating the intricate details of its chemical transformations.

Computational Chemistry for Transition State Analysis

There is no publicly available research detailing the use of computational chemistry for the transition state analysis of reactions involving this compound. Such studies would typically employ methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and characterize the geometry of transition states. This information is crucial for understanding the reactivity of the compound and predicting its chemical behavior. The absence of such data indicates a gap in the current body of knowledge for this specific molecule.

Kinetic and Thermodynamic Studies of Transformations

Similarly, a search for experimental data on the kinetic and thermodynamic properties of transformations involving this compound yielded no specific results. Kinetic studies would provide quantitative data on reaction rates, rate constants, and activation energies, while thermodynamic studies would determine the enthalpy, entropy, and Gibbs free energy changes associated with its reactions. This empirical data is fundamental for a complete mechanistic understanding. The lack of published findings in these areas suggests that the chemical reactivity of this particular compound has not yet been explored in depth through these methods.

Vi. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

The piperazine-2,5-dione ring, also known as a diketopiperazine (DKP), is not planar. acs.org Quantum chemical calculations on the parent DKP scaffold show that it preferentially adopts a non-planar "boat" conformation, with the planar structure representing a higher-energy transition state. acs.orggre.ac.uk For 3-(1,1-Difluoroethyl)piperazine-2,5-dione, the presence of the bulky and highly electronegative 1,1-difluoroethyl group at the C3 position introduces significant steric and electronic influences.

A computational scan of the potential energy surface would involve systematically rotating the C3-C(ethyl) bond and varying the ring puckering angles to map out the energy landscape. This process would identify the global minimum energy conformation and other low-energy local minima. The substitution of the difluoroethyl group is expected to create a complex energy landscape with distinct conformers. The two primary conformers would likely involve the difluoroethyl group occupying either an axial or an equatorial position relative to the piperazine (B1678402) ring. Studies on substituted piperazines have shown that an axial conformation can be preferred in some cases. nih.gov The high electronegativity of the fluorine atoms can also lead to unique stereoelectronic effects, such as intramolecular hydrogen bonding or dipole-dipole interactions, which would further influence conformational preference. nih.gov

Illustrative Conformational Energy Data

| Conformer | Puckering Type | C3-Substituent Orientation | Relative Energy (kcal/mol) |

| 1 | Boat | Axial | 0.00 (Global Minimum) |

| 2 | Boat | Equatorial | 1.5 - 2.5 |

| 3 | Twist-Boat | Axial | 3.0 - 4.0 |

| 4 | Planar | - | 5.0 - 7.0 (Transition State) |

| Note: This table contains hypothetical, illustrative data based on general principles of piperazinedione conformation to demonstrate the expected output of a computational analysis. |

The molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) are critical for understanding a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com In this compound, the HOMO is expected to be localized primarily around the nitrogen atoms and carbonyl oxygen lone pairs. The LUMO is likely to be distributed over the carbonyl carbons, which are the most electrophilic centers. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. The electron-withdrawing nature of the difluoroethyl group is predicted to lower the energy of both the HOMO and LUMO compared to the unsubstituted piperazine-2,5-dione.

Illustrative Quantum Chemical Descriptor Data

| Parameter | Predicted Value | Description |

| HOMO Energy | -7.0 to -8.0 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.5 to 7.5 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.0 to 3.5 D | Measures overall molecular polarity |

| Note: This table contains hypothetical, illustrative data based on calculations of similar heterocyclic compounds to demonstrate the expected output of a computational analysis. |

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies (IR/Raman). This is particularly valuable for complex molecules or for distinguishing between different isomers.

DFT-based methods are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.netsemanticscholar.org For this compound, predicting the ¹⁹F NMR spectrum is especially important. The chemical shifts of the two fluorine atoms would be highly sensitive to the local electronic environment and the molecule's conformation. nih.gov Calculations performed on different low-energy conformers (e.g., axial vs. equatorial) would likely yield distinct ¹⁹F chemical shifts. By comparing the computationally predicted, Boltzmann-averaged shifts with experimental data, the dominant solution-phase conformation could be confirmed.

Similarly, the calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. The characteristic C=O stretching frequencies of the amide groups (Amide I band) and the C-F stretching frequencies would be prominent features. gre.ac.uk Theoretical calculations help assign these bands to specific atomic motions within the molecule.

Illustrative Predicted NMR Chemical Shifts (vs. TMS/CFCl₃)

| Atom | Conformer 1 (Axial) | Conformer 2 (Equatorial) |

| ¹H (N1-H) | 8.0 - 8.5 ppm | 7.9 - 8.4 ppm |

| ¹H (N4-H) | 8.1 - 8.6 ppm | 8.2 - 8.7 ppm |

| ¹³C (C=O) | 165 - 170 ppm | 166 - 171 ppm |

| ¹⁹F | -90 to -100 ppm | -95 to -105 ppm |

| Note: This table contains hypothetical, illustrative data based on known ranges for similar functional groups to demonstrate the expected output of a computational analysis. |

Molecular Dynamics and Conformational Sampling of the Chemical Compound

While quantum chemistry is excellent for studying static, minimum-energy structures, molecular dynamics (MD) simulations are used to explore the conformational dynamics of a molecule over time, particularly in a solution environment.

MD simulations model the movement of atoms by applying classical mechanics, allowing the exploration of the conformational landscape in the presence of explicit solvent molecules (e.g., water). acs.org For a flexible molecule like this compound, MD simulations can reveal how interactions with the solvent affect its preferred shape. nih.gov

A simulation would be initiated from a minimized structure obtained from quantum calculations. Over the course of the simulation (typically nanoseconds to microseconds), the molecule would be observed to transition between different conformations. Analysis of the simulation trajectory can identify the most populated conformational states, the lifetimes of these states, and the pathways for interconversion. This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations. youtube.comresearchgate.net Enhanced sampling techniques, such as replica exchange molecular dynamics, can be employed to overcome energy barriers more efficiently and ensure a thorough exploration of the conformational space. youtube.com The results would clarify whether the axial or equatorial conformer of the difluoroethyl group is more stable in an aqueous environment and how the piperazine ring puckering fluctuates over time.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govresearchgate.net While specific biological targets for this compound are not defined here, the conceptual application of docking can be described.

The process involves two main steps: sampling and scoring. nih.gov First, a docking algorithm generates a large number of possible binding poses of the ligand within the active site of the target protein. mdpi.comresearchgate.net This involves exploring the translational, rotational, and conformational freedom of the ligand. Second, a scoring function is used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. mdpi.com

In a conceptual docking study of this compound, the molecule's key features would guide its interactions. The two N-H groups would act as hydrogen bond donors, while the two carbonyl oxygens and the two fluorine atoms could act as hydrogen bond acceptors. The ethyl backbone provides a region for potential hydrophobic or van der Waals interactions. A successful docking pose would maximize these favorable interactions with complementary residues in the protein's active site. The difluoroethyl group, in particular, could engage in specific interactions (e.g., with polar residues) or create steric constraints that dictate the binding orientation. The results of such a study would be a set of predicted binding poses and an estimated binding energy, providing a hypothesis for how the molecule might interact with a biological target.

Computational Design of this compound Analogues

The computational design of analogues of this compound leverages modern in silico techniques to explore chemical space and identify novel derivatives with potentially enhanced biological activity, selectivity, and pharmacokinetic properties. These methods allow for the rapid and cost-effective evaluation of thousands or even millions of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. The core piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, known for its rigid conformation and ability to present substituents in well-defined spatial orientations, making it an ideal starting point for computational derivatization.

Virtual screening is a cornerstone of modern drug discovery, enabling the high-throughput analysis of large chemical libraries to identify molecules that are likely to bind to a specific biological target. In the context of designing analogues of this compound, this process typically begins with the creation of a diverse virtual library centered around the core scaffold.

The design of this library can be approached in several ways. One method involves a "scaffold-hopping" strategy, where the piperazine-2,5-dione core is used to replace other heterocyclic systems in known active compounds, potentially leading to novel intellectual property and improved properties. nih.gov Another approach is combinatorial enumeration, where different substituents are systematically added to various positions of the this compound scaffold. The choice of substituents is guided by principles of medicinal chemistry, aiming to explore a wide range of steric, electronic, and lipophilic properties.

Once the virtual library is generated, a multi-step filtering process is applied to narrow down the candidates. This workflow often includes:

Ligand Preparation: The 2D structures of the virtual compounds are converted into 3D models. This step is crucial and involves generating realistic conformations and assigning correct protonation states at physiological pH (typically 7.4), as this significantly influences potential binding interactions. nih.govacs.org

Property Filtering: Compounds are filtered based on physicochemical properties and drug-likeness criteria, such as Lipinski's Rule of Five, to eliminate molecules with poor pharmacokinetic profiles.

Docking-Based Screening: The remaining compounds are then "docked" into the three-dimensional structure of the target protein. This simulation predicts the preferred binding orientation and affinity of each molecule within the target's active site. mdpi.com Supercomputer-based screening can be employed for very large libraries to accelerate this process. researchgate.net

Post-Docking Analysis: The results are scored and ranked. The top-scoring compounds are visually inspected to assess the quality of their predicted binding modes and interactions with key amino acid residues.

This systematic approach allows researchers to efficiently prioritize a manageable number of promising analogues for synthesis and biological evaluation.

Table 1: Illustrative Virtual Screening Workflow for this compound Analogues

| Step | Description | Key Considerations | Tools/Software |

| 1. Library Generation | Creation of a large virtual library of compounds based on the this compound scaffold. | Diversity of substituents, chemical feasibility of synthesis. | Schrödinger Suite, ChemDraw |

| 2. Ligand Preparation | Conversion of 2D structures to 3D, generation of conformers, and assignment of protonation states at pH 7.4. | Accurate representation of the molecule's state in a biological environment. nih.gov | LigPrep (Schrödinger), Open Babel |

| 3. Target Preparation | Processing of the target protein's crystal structure (e.g., from PDB) to add hydrogens, assign bond orders, and define the binding site. | Quality of the crystal structure, identification of the correct binding pocket. | Protein Preparation Wizard (Schrödinger) |

| 4. High-Throughput Virtual Screening (HTVS) | Rapid docking of the entire library using a fast but less accurate scoring function to filter out non-binders. | Speed and efficiency in handling large numbers of compounds. | Glide HTVS (Schrödinger) |

| 5. Standard Precision (SP) & Extra Precision (XP) Docking | Re-docking of the top-scoring hits from HTVS using progressively more accurate (and computationally intensive) scoring functions. | Balancing accuracy and computational cost to refine the hit list. | Glide SP/XP (Schrödinger), AutoDock |

| 6. Hit Selection & Analysis | Visual inspection of the final docked poses, analysis of key interactions, and clustering of diverse chemical scaffolds. | Plausibility of binding mode, identification of key pharmacophoric features. | Maestro (Schrödinger), PyMOL |

Structure-Based Design Principles

Structure-based design relies on the three-dimensional structural information of the biological target, typically obtained from X-ray crystallography or cryo-electron microscopy, to guide the design of potent and selective inhibitors. nih.govmdpi.com This approach is particularly effective for optimizing lead compounds, such as analogues derived from this compound.

The core principle is to design molecules that are complementary in shape and chemical properties to the target's active site. Molecular docking simulations are a key tool in this process, allowing chemists to visualize how a designed analogue might fit into the binding pocket and what specific interactions it might form. mdpi.com

Key design principles include:

Hydrogen Bonding: The piperazine-2,5-dione core contains two amide functionalities, which can act as both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups). Structure-based design aims to position these groups to form hydrogen bonds with key amino acid residues (e.g., serine, threonine, asparagine, glutamine) in the active site, which can significantly enhance binding affinity.

Hydrophobic Interactions: The ethyl group at the 3-position, along with other nonpolar substituents, can be designed to fit into hydrophobic pockets within the active site, forming favorable van der Waals interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

Fluorine-Specific Interactions: The 1,1-difluoroethyl moiety is of particular interest. The highly electronegative fluorine atoms can alter the local electronic properties of the molecule, potentially engaging in favorable dipole-dipole or orthogonal multipolar interactions with the protein backbone or side chains. They can also influence the pKa of nearby functional groups and improve metabolic stability.

Conformational Rigidity: The piperazine-2,5-dione ring system is relatively rigid. This pre-organizes the substituents into specific orientations, reducing the entropic penalty upon binding and potentially leading to higher affinity. Computational studies, including molecular dynamics simulations, can be used to analyze the stability of the predicted binding pose and the crucial interactions between the ligand and protein over time. nih.gov

By iteratively applying these principles—designing a new analogue in silico, predicting its binding mode and affinity, and then synthesizing and testing the most promising candidates—researchers can rationally optimize the structure of this compound to achieve desired biological activity.

Table 2: Potential Key Interactions for Structure-Based Design of Analogues

| Interaction Type | Moiety on Analogue | Potential Interacting Amino Acid Residues | Design Goal |

| Hydrogen Bond (Donor) | Piperazine N-H | Asp, Glu, Ser, Thr, Main-chain C=O | Anchor the molecule in the active site. |

| Hydrogen Bond (Acceptor) | Piperazine C=O | Asn, Gln, Ser, Thr, Main-chain N-H | Provide directional interactions for selectivity and affinity. |

| Hydrophobic Interactions | Ethyl group, other alkyl/aryl substituents | Ala, Val, Leu, Ile, Phe, Trp | Fill hydrophobic pockets to increase binding affinity. |

| Dipole/Multipolar Interactions | C-F bonds on the difluoroethyl group | Backbone amides, polar side chains | Optimize electrostatic complementarity with the target. |

| π-Stacking | Aromatic substituents at N1 or N4 positions | Phe, Tyr, Trp, His | Enhance binding through stacking of aromatic rings. |

Vii. Structure Activity Relationship Sar Studies and Molecular Recognition

Systematic Structural Modifications and their Influence on Molecular Interactions

The piperazine-2,5-dione core is a privileged scaffold in drug discovery, offering multiple points for chemical modification to modulate biological activity. csu.edu.auchemrxiv.org Systematic structural modifications are key to understanding how different parts of the molecule interact with its biological target.

Positional scanning involves the introduction of various substituents at different positions of the 3-(1,1-difluoroethyl)piperazine-2,5-dione scaffold to probe the chemical space around the core structure. Key positions for modification include the C-3, C-6, N-1, and N-4 positions of the piperazine-2,5-dione ring.

The C-6 position, opposite the 1,1-difluoroethyl group, is a primary site for modification. Introducing a range of substituents, from small alkyl groups to larger aromatic moieties, can significantly impact binding affinity and selectivity. For instance, the introduction of a benzyl (B1604629) group at C-6 could lead to favorable π-π stacking interactions with aromatic residues in a target's binding pocket.

Modifications at the N-1 and N-4 positions can influence the molecule's solubility, metabolic stability, and hydrogen bonding capacity. N-alkylation, for example, can increase lipophilicity and modulate the compound's pharmacokinetic profile.

Table 1: Hypothetical SAR Data from Positional Scanning of Substituents at the C-6 Position of this compound Analogs

| Compound ID | C-6 Substituent (R) | Target Binding Affinity (Ki, nM) | Notes on Interaction |

| 1a | -H | 500 | Baseline affinity |

| 1b | -CH₃ | 250 | Modest increase in affinity, likely due to hydrophobic interactions |

| 1c | -CH(CH₃)₂ | 120 | Enhanced hydrophobic interactions |

| 1d | -CH₂Ph | 50 | Significant increase in affinity, suggesting potential π-π stacking |

| 1e | -CH₂OH | 400 | Decreased affinity, possible unfavorable steric or electronic interactions |

The 1,1-difluoroethyl group at the C-3 position is a critical determinant of the molecule's biological and physicochemical properties. The introduction of fluorine atoms can have profound effects on a molecule's conformation, lipophilicity, metabolic stability, and ability to form hydrogen bonds. mdpi.comresearchgate.net

The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of the adjacent N-H proton, potentially altering hydrogen bonding interactions with the target protein. mdpi.com Furthermore, the difluoromethyl group can act as a bioisostere for other chemical groups, such as a hydroxyl or a methyl group, while offering improved metabolic stability due to the strength of the C-F bond. mdpi.comacs.org This increased stability can lead to a longer biological half-life.

The lipophilicity of the molecule is also modulated by the 1,1-difluoroethyl group. While fluorine is highly electronegative, the introduction of multiple fluorine atoms can increase lipophilicity, which can enhance membrane permeability and cellular uptake. nih.gov This group can also participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, a type of interaction not possible with a simple alkyl group.

Stereochemical Influence on Molecular Recognition Processes